6-Phosphogluconic acid trisodium salt

説明

Role in Pentose Phosphate Pathway Regulation and NADPH Homeostasis

The pentose phosphate pathway is a glucose-oxidizing pathway that runs parallel to glycolysis and serves two primary functions: generating NADPH for reductive biosynthesis and providing ribose 5-phosphate for nucleotide synthesis. The pathway consists of two branches: the oxidative branch and the non-oxidative branch.

In the oxidative branch of the PPP, 6-phosphogluconate is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase. Subsequently, 6-phosphogluconate dehydrogenase (6PGDH) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate, with the concurrent reduction of NADP⁺ to NADPH. This reaction represents a critical point in the pathway, as it not only produces NADPH for cellular redox maintenance but also generates ribulose 5-phosphate, which can be further metabolized in the non-oxidative branch of the PPP or used for nucleotide synthesis.

The PPP can operate in three distinct modes based on cellular requirements:

- Pentose insufficiency mode : The non-oxidative branch of the PPP generates ribose 5-phosphate when supply from the oxidative branch is insufficient.

- Pentose overflow mode : Excess ribose 5-phosphate from the oxidative branch is processed by the non-oxidative branch and fed back into glycolysis.

- Pentose cycling mode : Glycolytic intermediates derived from excess ribose 5-phosphate are redirected to regenerate glucose 6-phosphate, which can then reenter the oxidative branch to produce more NADPH.

The regulation of the PPP is tightly linked to NADPH homeostasis, with 6-phosphogluconate playing a crucial role in this regulatory mechanism. The key regulatory enzyme in the oxidative portion of the PPP is glucose 6-phosphate dehydrogenase (G6PD), which is regulated by negative feedback. High levels of NADPH inhibit G6PD activity, ensuring that NADPH is only generated as needed by the cell.

Recent research has revealed that the activity of 6PGDH is subject to a two-way regulation mechanism: NADPH inhibits the enzyme, while 6-phosphogluconate acts as an activator. This regulatory mechanism ensures that 6-phosphogluconate is rapidly removed when NADPH inhibition is relieved, thereby maintaining the appropriate balance of metabolites in the pathway.

The importance of the PPP in cellular redox balance is further emphasized by studies showing that knockdown of G6PD sensitizes cells to oxidative stress, while re-expression of wild-type G6PD, but not acetylation mimetic mutants, rescues cells from oxidative injury. Additionally, long-term exposure to glucose has been found to perturb the PPP, causing significant accumulation of 6-phosphogluconate and impairing beta cell function, highlighting the potential role of 6-phosphogluconate in diabetes pathology.

Substrate Specificity in Entner-Doudoroff Pathway Prokaryotic Systems

The Entner-Doudoroff (ED) pathway is an alternative route for glucose catabolism that is most notably found in Gram-negative bacteria, certain Gram-positive bacteria, and archaea. Unlike the more widespread glycolytic pathway (Embden-Meyerhof-Parnas, or EMP pathway), which yields 2 ATP per glucose molecule, the ED pathway produces just 1 ATP per glucose, along with 1 NADH and 1 NADPH.

In the ED pathway, 6-phosphogluconate serves as a critical substrate for the enzyme 6-phosphogluconate dehydratase, which converts it to 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is then cleaved by KDPG aldolase to yield pyruvate and glyceraldehyde 3-phosphate. This represents a unique feature of the ED pathway, as this mechanism of glucose catabolism differs significantly from both glycolysis and the pentose phosphate pathway.

While initially thought to be just an alternative to glycolysis and the pentose phosphate pathway, some studies now suggest that the ED pathway may actually be evolutionarily older than the EMP pathway, with the latter having originally evolved for anabolic purposes before being repurposed for catabolism. Recent research has also indicated that the ED pathway may be more widespread than previously recognized, with evidence supporting its presence not only in prokaryotes but also in cyanobacteria, ferns, algae, mosses, and plants, including direct evidence of its utilization in Hordeum vulgare (barley).

The substrate specificity of 6-phosphogluconate dehydratase for 6-phosphogluconate is a key aspect of the ED pathway in prokaryotic systems. This enzyme exhibits high specificity for 6-phosphogluconate, allowing prokaryotes to efficiently metabolize glucose through this alternative route. The distinct enzyme set used in the ED pathway, including 6-phosphogluconate dehydratase and KDPG aldolase, provides prokaryotes with metabolic flexibility, enabling them to adapt to different environmental conditions and substrate availability.

In archaeal organisms, variations of the Entner-Doudoroff pathway have been identified, including the semiphosphorylative ED (spED) pathway found in halophilic euryarchaea and Clostridium species, and the nonphosphorylative ED (npED) pathway. These variations differ in where phosphorylation occurs during the pathway, demonstrating the evolutionary adaptability of glucose metabolism across different domains of life.

Allosteric Modulation of Phosphogluconate Dehydrogenase (6PGDH) Activity

6-Phosphogluconate dehydrogenase (6PGDH; EC 1.1.1.44) is a key enzyme in the oxidative part of the pentose phosphate pathway, catalyzing the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate. Depending on the species, 6PGDH can exist as a homodimer or homotetramer, with oligomerization playing a crucial functional role since the active site is located at the interface between subunits.

Crystallographic studies have provided valuable insights into the structure and function of 6PGDH. The enzyme consists of three domains: a coenzyme domain, a helical domain, and a C-terminal tail. Notably, the substrate-binding site of 6PGDH is formed by residues from both subunits of the dimer, with the carboxyl group of 6-phosphogluconate making hydrogen bonds to Ser128 and Glu190, while the 6-phosphate binds to Arg446 in the tail of the second subunit. This structural arrangement highlights the importance of dimerization for 6PGDH activity.

Recent research has revealed that 6-phosphogluconate acts as an allosteric activator of 6PGDH. Kinetic analysis of the enzyme has shown that in the absence of 6-phosphogluconate, a slow step preceding the chemical process is rate-limiting for the reaction, whereas in the presence of 6-phosphogluconate, the rate-limiting step follows the isotope-sensitive step. This suggests that full activity of 6PGDH is achieved when one subunit carries out catalysis while the other subunit carries unreacted 6-phosphogluconate, functioning as an allosteric activator.

Table 2: Kinetic Parameters for 6PGDH from Bass Liver

| Parameter | Value |

|---|---|

| Michaelis constant for NADP | 0.88 μM |

| Michaelis constant for 6-phosphogluconate | 26.66 μM |

| Michaelis constant for Mg²⁺ | 3.33 mM |

| Inhibition constant (Ki) for phosphoenolpyruvate against 6-phosphogluconate | 0.54 mM |

| Inhibition constant (Ki) for phosphoenolpyruvate against NADP | 0.15 mM |

The activity of 6PGDH is also influenced by post-translational modifications, particularly acetylation. Studies on glucose-6-phosphate dehydrogenase (G6PD), another key enzyme in the PPP, have shown that acetylation at lysine 403 (K403) negatively regulates enzyme activity by inhibiting dimer formation. Similar regulatory mechanisms may apply to 6PGDH, suggesting that post-translational modifications play a critical role in modulating the activity of PPP enzymes in response to changing cellular conditions.

The regulation of 6PGDH activity is particularly important during oxidative stress. Research has shown that exposure to oxidative agents, such as hydrogen peroxide or menadione, leads to rapid changes in enzyme acetylation levels and activity. This regulatory mechanism allows cells to quickly adjust their PPP flux to generate more NADPH for combating oxidative damage. The importance of this regulation is underscored by findings that cells with deficient G6PD activity exhibit higher levels of reactive oxygen species (ROS) and increased susceptibility to oxidative stress-induced cell death.

Furthermore, 6PGDH has been identified as a promising therapeutic target for various diseases, including cancer, immunity disorders, and infectious diseases. The enzyme's involvement in NADPH production makes it crucial for maintaining cellular redox balance, which is particularly important in cancer cells that often exhibit elevated PPP activity to support their high proliferation rates and manage increased oxidative stress.

特性

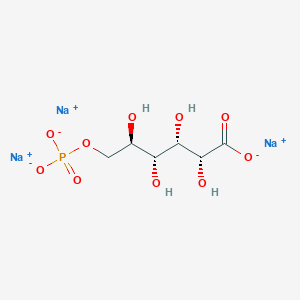

IUPAC Name |

2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRSGZKFKXLSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53411-70-4 | |

| Record name | d-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053411704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC316735 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Large-Scale Production and Purification

Industrial-scale synthesis likely involves fermentation or chemoenzymatic processes, though specifics remain proprietary. Lab-scale purification methods from related studies include:

Table 1: Purification Parameters for 6-PG-Na₃

Analytical Characterization

Structural Confirmation

The trisodium salt’s structure (C₆H₁₀Na₃O₁₀P) is verified via:

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 342.08 g/mol | |

| CAS number | 53411-70-4 | |

| Melting point | Not reported | – |

| Stability | Stable at pH 6–8 |

Applications Informing Synthesis

Enzymatic Substrate Preparation

In the synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG), 6-PG-Na₃ serves as the substrate for 6-phosphogluconate dehydratase (EDD). A protocol from Caulobacter crescentus achieves 90% conversion efficiency at 35°C using 7 U/mg enzyme:

Table 3: Reaction Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 35°C |

| pH | 8.0 |

| Cofactor | 5 mM MnCl₂ |

| Reaction time | 72 hours |

化学反応の分析

Types of Reactions

6-Phosphogluconic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce ribulose-5-phosphate in the presence of the enzyme 6-phosphogluconate dehydrogenase.

Reduction: It can be reduced back to glucose-6-phosphate under specific conditions.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include nicotinamide adenine dinucleotide phosphate (NADP+) and 6-phosphogluconate dehydrogenase.

Reduction: Common reagents include reducing agents such as sodium borohydride.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products Formed

Oxidation: Ribulose-5-phosphate

Reduction: Glucose-6-phosphate

Substitution: Various substituted phosphogluconic acid derivatives

科学的研究の応用

Scientific Research Applications

1. Enzymatic Studies

6-PG-Na is primarily used to study glucose-6-phosphate dehydrogenase (6-PGD), an enzyme involved in the pentose phosphate pathway. This pathway is crucial for cellular metabolism and the generation of NADPH, which is essential for biosynthetic reactions and antioxidant defense mechanisms. Research has shown that 6-PG-Na can be utilized to investigate enzyme kinetics and inhibition mechanisms, particularly in cancer research .

2. Antioxidant Research

The compound has been identified as an antioxidant, playing a role in protecting cells from oxidative stress. Its application in studying reactive oxygen species (ROS) and their effects on cellular health is significant, especially in the context of diseases like cancer and neurodegenerative disorders .

3. Drug Delivery Systems

Recent studies have explored the use of 6-PG-Na as a crosslinking agent for hydrogels, particularly in combination with chitosan. This application aims to develop modified drug delivery systems for topical administration. The hydrogels demonstrate potential for enhanced wound healing properties due to their biocompatibility and ability to release therapeutic agents effectively .

Case Studies

Industrial Applications

1. Biochemical Reagents

6-PG-Na serves as a reagent in various biochemical assays, including those assessing enzyme activity and metabolic pathways. Its ability to stabilize enzyme reactions makes it a preferred choice in laboratories .

2. Agricultural Biotechnology

The compound has potential applications in agricultural biotechnology, particularly in the study of plant metabolism and stress responses. Research on isoforms of 6-phosphogluconate dehydrogenase (6PGDH) has implications for enhancing crop resilience through metabolic engineering .

作用機序

6-Phosphogluconic acid trisodium salt exerts its effects primarily by inhibiting the enzyme phosphoglucose isomerase. This inhibition disrupts the conversion of glucose-6-phosphate to fructose-6-phosphate, thereby affecting the glycolytic pathway and the pentose phosphate pathway. The compound binds competitively to the active site of the enzyme, preventing the substrate from accessing the site .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 6-phosphogluconic acid trisodium salt with structurally or functionally related compounds:

Key Comparative Insights:

Metabolic Function vs. Glucose-6-Phosphate:

- While glucose-6-phosphate is the PPP entry point, 6-phosphogluconic acid is its oxidized product. Depletion of glucose-6-phosphate and accumulation of 6-phosphogluconic acid under stress indicate upregulated G6PDH activity .

- Example: In cucumber seedlings under salt stress, 6-phosphogluconic acid levels rise, correlating with NADPH synthesis for stress adaptation .

Enzymatic Specificity: this compound is specific to 6PGDH, whereas gluconic acid salts are substrates for dehydrogenases in non-phosphorylated pathways .

pH Sensitivity vs. Stability:

- Unlike stable salts like D-gluconic acid sodium salt, this compound degrades at pH <4.5, enabling applications in controlled drug release .

Commercial Variants:

- The dihydrate form (CAS 53411-70-4) is preferred for long-term storage, while the anhydrous form (CAS 53411-70-4) is used in immediate experiments .

生物活性

6-Phosphogluconic acid trisodium salt (6-PG) is a crucial intermediate in the pentose phosphate pathway (PPP), playing a significant role in cellular metabolism and various biological processes. This article explores its biological activity, focusing on its enzymatic functions, potential therapeutic applications, and relevant research findings.

Overview of 6-Phosphogluconic Acid

6-PG is synthesized from glucose-6-phosphate through the action of glucose-6-phosphate dehydrogenase and is subsequently converted to ribulose-5-phosphate by 6-phosphogluconate dehydrogenase (6-PGD). The PPP is essential for generating NADPH and ribose-5-phosphate, which are vital for anabolic reactions and nucleotide synthesis, respectively.

Enzymatic Activity

The primary enzymatic activity associated with 6-PG involves its conversion by 6-PGD. This enzyme catalyzes the oxidative decarboxylation of 6-PG to produce ribulose-5-phosphate and CO2, generating NADPH in the process. The overexpression of 6-PGD has been linked to various cancers, making it a target for therapeutic intervention.

Table 1: Enzymatic Pathway Involvement

| Enzyme | Reaction | Product |

|---|---|---|

| Glucose-6-phosphate Dehydrogenase | Glucose-6-phosphate → 6-Phosphogluconate | 6-Phosphogluconate |

| 6-Phosphogluconate Dehydrogenase | 6-Phosphogluconate → Ribulose-5-phosphate + CO2 | Ribulose-5-phosphate + CO2 |

Therapeutic Implications

Recent studies have highlighted the potential of targeting the PPP in cancer treatment. The inhibition of 6-PGD has been proposed as a strategy to reduce tumor growth by limiting the availability of NADPH and ribose-5-phosphate, which are critical for cancer cell proliferation.

Case Study: Lignan Compounds as Inhibitors

A study investigated lignan compounds as inhibitors of 6-PGD, revealing promising results for lung cancer therapy. Virtual screening identified several natural compounds that effectively inhibited 6-PGD activity. The compounds syringaresinol and cleomiscosin A demonstrated IC50 values of 36.9 μg/mL and 133 μg/mL, respectively, indicating their potential as lead candidates for further development in cancer treatment .

Research Findings

- Cytotoxicity Assays : In vitro assays confirmed that selected lignan compounds induced apoptosis in A549 lung cancer cells in a dose-dependent manner. Flow cytometry analysis validated these findings by demonstrating increased apoptotic markers upon treatment with these inhibitors .

- Molecular Docking Studies : Docking simulations revealed that inhibitors bind effectively to the active site of 6-PGD, suggesting a mechanism for their inhibitory action. Binding energies ranged from -26.086 to -18.455 kcal/mol, indicating strong interactions with key residues within the enzyme .

- Role in Metabolism : Beyond oncology, 6-PG plays a role in metabolic regulation. It has been implicated in various pathways including glycolysis and gluconeogenesis, affecting cellular responses to nutrient availability .

Q & A

Basic Research Questions

Q. What is the biochemical role of 6-phosphogluconic acid trisodium salt in metabolic pathways?

- Answer : this compound is a key intermediate in the pentose phosphate pathway (PPP) and Entner–Doudoroff pathway , where it participates in glucose oxidation and NADPH production . In the PPP, it is generated from glucose-6-phosphate via glucose-6-phosphate dehydrogenase and further metabolized by 6-phosphogluconate dehydrogenase to produce ribulose-5-phosphate, CO₂, and NADPH. Researchers should confirm pathway activity using enzyme-coupled assays (e.g., NADPH fluorescence) and validate results with pathway inhibitors like dehydroepiandrosterone (DHEA) .

Q. How can this compound be prepared and standardized for in vitro studies?

- Answer : The compound is typically synthesized enzymatically or obtained commercially (e.g., Sigma-Aldrich ≥95% purity). For enzymatic preparation, glucose-6-phosphate dehydrogenase can convert glucose-6-phosphate to 6-phosphogluconic acid, followed by sodium salt purification . Standardize stock solutions (e.g., 50 mM in autoclaved water) using UV-Vis spectrophotometry at 260 nm (molar extinction coefficient: 7.4 × 10³ M⁻¹cm⁻¹) and verify pH stability (stable at neutral pH; degrades below pH 4.5) .

Advanced Research Questions

Q. How can this compound be utilized to study metabolic flux in cellular models?

- Answer : Use isotopic labeling (e.g., ¹³C-glucose) with this compound supplementation to track carbon flow through the PPP. Analyze metabolites via LC-MS or NMR. For example, in neurosphere assays, supplementing 1.0–2.0 mM this compound modulates neurosphere formation rates, quantified via ImageJ-based cell counting . Control for osmotic effects by comparing with equimolar sodium chloride.

Q. What methodological considerations are critical for using this compound as a cross-linker in biomaterials?

- Answer : As a low molecular weight anionic cross-linker, it forms pH-responsive hydrogels with cationic polymers like chitosan. Key parameters:

- Cross-linking ratio : Optimize at 1:2 (chitosan:6-phosphogluconic acid) for maximal swelling (up to 400% at pH 7.4).

- Degradation kinetics : Monitor hydrogel dissolution at pH <4.5 using gravimetric analysis .

- Bioactivity : Assess drug release (e.g., growth factors) via HPLC under simulated physiological conditions.

Q. How can contradictory data on microbial utilization of this compound be resolved?

- Answer : Discrepancies in microbial uptake (e.g., Bacillus vs. Aspergillus species) may arise from species-specific transporters or pathway regulation. Design experiments to:

- Measure intracellular NADPH/NADP⁺ ratios via enzymatic cycling assays.

- Compare gene expression of PPP enzymes (e.g., gnd encoding 6-phosphogluconate dehydrogenase) using qRT-PCR .

- Use metabolic inhibitors (e.g., 6-aminonicotinamide) to block competing pathways.

Experimental Design and Data Analysis

Q. What are optimal protocols for enzyme activity assays using this compound?

- Answer : For 6-phosphogluconate dehydrogenase (6PGDH) assays:

- Reaction mix : 200 mM Tris-HCl (pH 7.2), 10 mM MgSO₄, 0.1 mM this compound, 0.02% dinitrophenylhydrazine.

- Enzyme source : Sonicated cell lysates (e.g., Aspergillus fumigatus).

- Detection : Measure 2-keto-3-deoxy-6-phosphogluconate formation at 540 nm after adding 2 M NaOH .

- Data normalization : Express activity as µmol product/min/mg protein (Bradford assay).

Q. How does this compound supplementation affect plant stress responses?

- Answer : In cadmium-stressed maize, 20 mg this compound in 50 mM Tris-HCl buffer (pH 8.0) enhances PPP activity, reducing oxidative damage. Quantify effects via:

- Enzyme polymorphism : Electrophoresis of PGI/PGD isoforms.

- Biomass analysis : Root/shoot dry weight ratios after 14-day exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。